
Spectroscopic comparison of 3-
Methoxyphenylacetone and 3,4-

Dimethoxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methoxyphenylacetone

Cat. No.: B143000 Get Quote

A Spectroscopic Showdown: 3-
Methoxyphenylacetone vs. 3,4-
Dimethoxyphenylacetone
A detailed comparative analysis of the spectroscopic signatures of 3-Methoxyphenylacetone
and 3,4-Dimethoxyphenylacetone is presented for researchers, scientists, and professionals in

drug development. This guide provides a side-by-side examination of their Infrared (IR),

Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by

experimental protocols and visual aids to facilitate a deeper understanding of their molecular

structures and properties.

The subtle difference in the substitution pattern of the methoxy group on the phenyl ring of

these two compounds leads to distinct spectroscopic features. This guide aims to elucidate

these differences, providing a valuable resource for the identification and characterization of

these molecules.

Molecular Structures at a Glance
The foundational difference between the two compounds lies in the placement of the methoxy

(-OCH₃) groups on the phenyl ring. 3-Methoxyphenylacetone possesses a single methoxy
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group at the meta position, while 3,4-Dimethoxyphenylacetone features two adjacent methoxy

groups.

Molecular Structures

3-Methoxyphenylacetone 3,4-Dimethoxyphenylacetone

Click to download full resolution via product page

Caption: Molecular structures of 3-Methoxyphenylacetone and 3,4-Dimethoxyphenylacetone.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR,

and Mass Spectrometry for a direct comparison.

Infrared (IR) Spectroscopy
Feature 3-Methoxyphenylacetone

3,4-
Dimethoxyphenylacetone

C=O Stretch (Ketone) ~1715 cm⁻¹ ~1710 cm⁻¹

Aromatic C=C Stretch ~1600, 1585, 1490 cm⁻¹ ~1590, 1515 cm⁻¹

C-O Stretch (Aromatic Ether) ~1260, 1040 cm⁻¹ ~1265, 1235, 1140, 1025 cm⁻¹

Aromatic C-H Bending
~780, 690 cm⁻¹ (meta-

disubstituted)

~810 cm⁻¹ (1,2,4-

trisubstituted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(CDCl₃)
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Proton
3-Methoxyphenylacetone
(δ, ppm)

3,4-
Dimethoxyphenylacetone
(δ, ppm)

-CH₃ (Ketone) 2.15 (s, 3H) 2.14 (s, 3H)

-CH₂- 3.66 (s, 2H) 3.61 (s, 2H)

-OCH₃ 3.80 (s, 3H) 3.87 (s, 3H), 3.88 (s, 3H)

Aromatic H
6.75-6.85 (m, 3H), 7.22 (t,

J=7.8 Hz, 1H)

6.75 (d, J=1.8 Hz, 1H), 6.78

(dd, J=8.2, 1.8 Hz, 1H), 6.82

(d, J=8.2 Hz, 1H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(CDCl₃)

Carbon
3-Methoxyphenylacetone
(δ, ppm)

3,4-
Dimethoxyphenylacetone
(δ, ppm)

-CH₃ (Ketone) 29.3 29.2

-CH₂- 50.8 49.9

-OCH₃ 55.2 55.8, 55.9

Aromatic C (Quaternary) 135.8, 159.8 127.2, 147.8, 149.0

Aromatic C-H 112.5, 114.9, 121.2, 129.6 111.1, 112.0, 120.7

C=O 207.2 207.5

Mass Spectrometry (Electron Ionization)
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Feature 3-Methoxyphenylacetone
3,4-
Dimethoxyphenylacetone

Molecular Ion (M⁺) m/z 164 m/z 194

Base Peak m/z 121 m/z 151

Key Fragments m/z 91, 77, 43 m/z 121, 91, 77, 43

Experimental Protocols
The data presented in this guide was aggregated from publicly available spectral databases.

The general experimental conditions for each technique are outlined below.

Infrared (IR) Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared

(FTIR) spectrometer. Samples can be analyzed as a neat liquid between salt plates (e.g., NaCl

or KBr) or as a thin film on a salt plate. Gas-phase IR data is also available in some databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally

acquired on a spectrometer operating at frequencies of 300 MHz or higher. Deuterated

chloroform (CDCl₃) is a common solvent, and chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are typically obtained using a

gas chromatograph coupled to a mass spectrometer (GC-MS). A standard electron energy of

70 eV is used for ionization.

Logical Workflow for Spectroscopic Comparison
The process of comparing these two molecules spectroscopically follows a logical progression,

starting from the sample and moving through data acquisition and analysis.
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Spectroscopic Comparison Workflow

Sample Preparation

Data Acquisition

Data Analysis and Comparison

Conclusion

3-Methoxyphenylacetone
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(¹H and ¹³C) Mass Spectrometry

3,4-Dimethoxyphenylacetone

Compare Functional Group FrequenciesCompare Chemical Shifts and Splitting Patterns Compare Molecular Ion and Fragmentation Patterns

Structural Elucidation and Differentiation
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To cite this document: BenchChem. [Spectroscopic comparison of 3-Methoxyphenylacetone
and 3,4-Dimethoxyphenylacetone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143000#spectroscopic-comparison-of-3-
methoxyphenylacetone-and-3-4-dimethoxyphenylacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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